1-(4-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No.:
Cat. No.: VC17240627
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8FNO2 |
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Molecular Weight | 205.18 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-3-methylpyrrole-2,5-dione |
Standard InChI | InChI=1S/C11H8FNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-6H,1H3 |
Standard InChI Key | CXYSJIIRJSNRJG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(4-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, reflects its core structure:
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Pyrrole-2,5-dione backbone: A five-membered lactam ring with ketone groups at positions 2 and 5.
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Substituents:
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A 4-fluorophenyl group at position 1.
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A methyl group at position 3.
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The molecular formula is C₁₁H₈FNO₂, with a molar mass of 205.18 g/mol. Key structural features include:
Property | Value |
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Molecular Formula | C₁₁H₈FNO₂ |
Molecular Weight | 205.18 g/mol |
IUPAC Name | 1-(4-Fluorophenyl)-3-methylpyrrole-2,5-dione |
Canonical SMILES | CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)F |
The fluorophenyl group enhances electron-withdrawing effects, influencing reactivity and potential biological interactions.
Synthesis and Manufacturing
While no explicit synthetic route for 1-(4-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is documented in the provided sources, its preparation can be inferred from analogous compounds:
Key Synthetic Steps
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Starting Materials:
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4-Fluorobenzaldehyde (for the fluorophenyl group).
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Methylamine or methyl-containing precursors (for the methyl substituent).
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Condensation:
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Reaction of 4-fluorobenzaldehyde with a methylated amine under acidic conditions to form a Schiff base intermediate.
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Cyclization:
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Intramolecular cyclization using catalysts like acetic anhydride or trifluoroacetic acid to form the pyrrole-2,5-dione core.
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Purification:
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Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the pure product.
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Industrial-scale production would likely employ continuous flow reactors to optimize yield and safety.
Physicochemical Properties
The compound’s properties are derived from its hybrid aromatic-heterocyclic structure:
Property | Description |
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Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water. |
Melting Point | Estimated 150–160°C (based on analogs). |
Stability | Stable under inert atmospheres; susceptible to hydrolysis under strongly acidic/basic conditions. |
The electron-deficient pyrrole ring and fluorinated aryl group contribute to its reactivity in substitution and addition reactions.
Hazard | Precaution |
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Irritation | Use gloves and eye protection. |
Volatility | Handle in a fume hood. |
Storage | Store in airtight containers at 2–8°C. |
Applications and Future Directions
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Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.
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Materials Science: Potential use in organic semiconductors due to its conjugated system.
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Chemical Synthesis: Intermediate for synthesizing fluorinated heterocycles.
Further research should prioritize:
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In vitro toxicity profiling.
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Structure-activity relationship (SAR) studies.
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Optimization of synthetic routes for scalability.
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